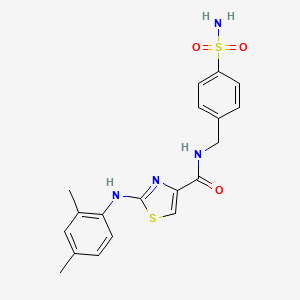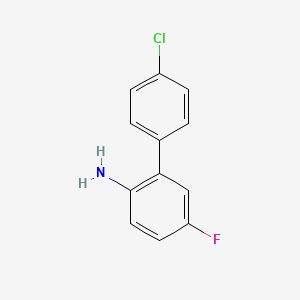
2-(4-Chlorophenyl)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-fluoroaniline is an organic compound belonging to the class of aryl amines. It is a colorless solid that is used in the synthesis of various organic compounds. It is a versatile reagent and has been used in the synthesis of a variety of organic products, including pharmaceuticals, dyes, and agrochemicals. The compound has also been studied for its potential applications in scientific research and biochemistry.
Aplicaciones Científicas De Investigación
Weak Interactions and Molecular Structure Analysis
A study by Choudhury et al. (2002) investigated weak interactions in compounds related to 2-(4-Chlorophenyl)-4-fluoroaniline. They analyzed the structures of molecules linked by strong hydrogen bonds and observed interactions involving the fluorine atom, which is flanked by phenyl rings. This research contributes to understanding the molecular interactions in such compounds (Choudhury et al., 2002).
Spectroscopic and Quantum Chemical Studies
Najiya et al. (2014) conducted molecular structure, FT-IR, and quantum chemical studies on a compound structurally similar to this compound. Their research provided insights into the vibrational wavenumbers, geometrical parameters, and stability of the molecule, demonstrating the compound's potential in spectroscopic applications (Najiya et al., 2014).
Synthesis and Decomposition Studies
Zakrzewska et al. (2001) explored the synthesis and decomposition of various substituted 4-fluoroanilines, providing valuable information on the thermal stability of these compounds. Such studies are essential for understanding the behavior of these compounds under different conditions (Zakrzewska et al., 2001).
Photophysical Properties and Chemical Reactivity
Satheeshkumar et al. (2017) synthesized and analyzed the photophysical properties of compounds related to this compound. Their research provided insights into the UV, emission, and fluorescent quantum yields, contributing to the understanding of the chemical reactivity and potential applications in photophysical studies (Satheeshkumar et al., 2017).
Metabolism and Toxicity Studies
Research by Duckett et al. (2006) investigated the metabolism of a structurally related compound, 3-chloro-4-fluoroaniline, in rats. This study contributes to understanding the metabolic transformations and potential toxicity of similar compounds, which is crucial for safety assessments in pharmacological research (Duckett et al., 2006).
Spectroscopy and Molecular Identification
Huang et al. (2014) studied 4-chloro-3-fluoroaniline using spectroscopic techniques. Their findings provide a basis for using vibronic and cation spectra as fingerprints for molecular identification, which is valuable in analytical chemistry (Huang et al., 2014).
Fluorometric Analysis in Animal Feed
Ikenishi et al. (1986) established a fluorometric method for analyzing a compound related to this compound in animal feed. This method's sensitivity and specificity are crucial for ensuring the safety and quality of animal feed products (Ikenishi et al., 1986).
Crystal and Molecular Structure Determination
Betz (2015) determined the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline. Understanding these structures is vital for applications in materials science and crystallography (Betz, 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-4-fluoroaniline may also interact with various cellular targets, influencing a range of biological processes.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as ddt and its isomers, have been shown to undergo significant changes in their isomeric ratios due to environmental processes . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Related compounds have been shown to exhibit favorable pharmacokinetic properties, such as good solubility, metabolic stability, and bioavailability . These properties are crucial for the compound’s bioavailability and overall therapeutic potential.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental processes can significantly influence the isomeric composition of related compounds, such as ddt and its isomers . This suggests that environmental factors may also influence the action and efficacy of this compound.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKEAUIKKVDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2454732.png)
![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)
![3-[[2-(6-Methoxy-3-benzofuranyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B2454734.png)
![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2454738.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2454739.png)
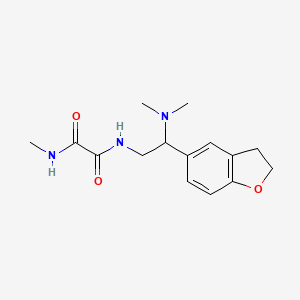
![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)
![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)
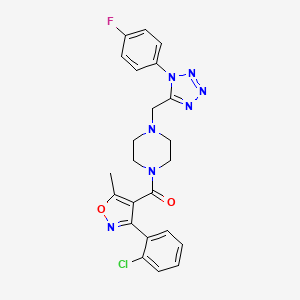
![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)
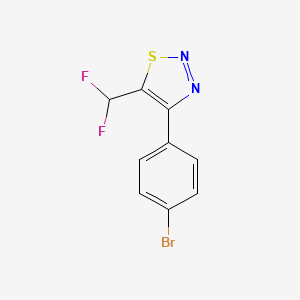
![2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid](/img/structure/B2454753.png)
